![molecular formula C17H19N3O4S B7429745 Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)
Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate is a novel compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is a member of the azetidine family, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells. Furthermore, this compound also inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Furthermore, this compound also inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors involved in the inflammatory response. However, the physiological effects of this compound in vivo are not fully understood, and further studies are needed to elucidate its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate is its potential application as a drug candidate for the treatment of cancer and inflammation. Furthermore, this compound is relatively easy to synthesize and has shown good yield in laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several future directions of research for benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate. One of the significant directions is to further elucidate its mechanism of action and physiological effects in vivo. Furthermore, studies are needed to optimize the synthesis method of this compound and improve its solubility in water. Additionally, research is needed to explore the potential of this compound as a drug candidate for the treatment of other diseases, such as viral infections and autoimmune disorders. Overall, this compound shows promising potential for various scientific research applications, and further studies are needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate involves the reaction of 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylic acid with benzyl bromide in the presence of a base. The reaction is carried out at room temperature and requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via an SN2 mechanism, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate has shown promising results in various scientific research applications. One of the significant applications of this compound is its potential as a drug candidate for the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Furthermore, this compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13-7-8-16(9-18-13)25(22,23)19-15-10-20(11-15)17(21)24-12-14-5-3-2-4-6-14/h2-9,15,19H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVDHJMKRIGLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)NC2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)
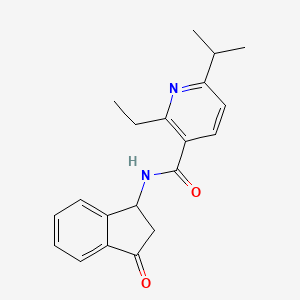
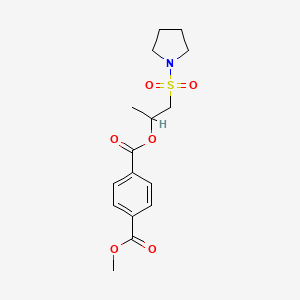
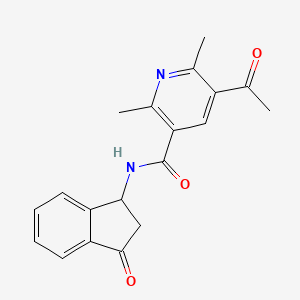
![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
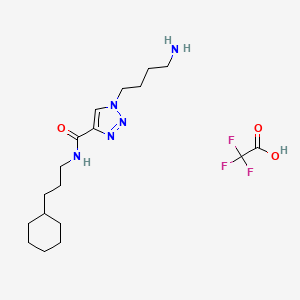
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)
![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)
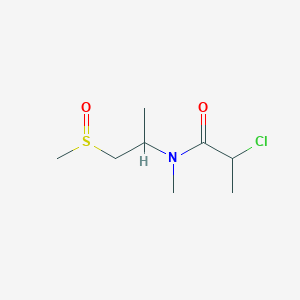
![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
